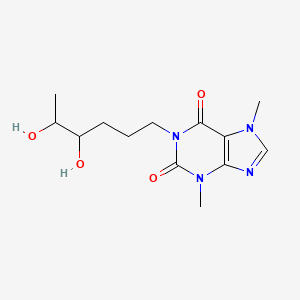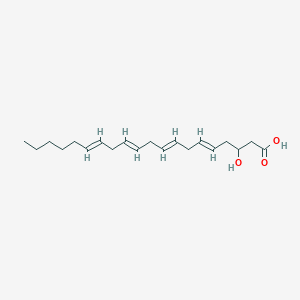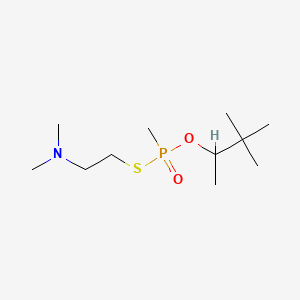
16-Methyloctadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-methyloctadecan-1-ol is a long-chain primary fatty alcohol that is octadecan-1-ol (stearyl alcohol) substituted by a methyl group at position 16. It derives from an octadecan-1-ol.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
16-Methyloctadecan-1-ol has been explored for its potential neuroprotective effects. A study by Jang et al. (2014) investigated a similar compound, 1-methoxyoctadecan-1-ol, isolated from Uncaria sinensis. This compound demonstrated significant neuroprotective effects in primary cortical neurons and a photothrombotic ischemic model. It was found to reduce neuronal death and apoptotic death in a dose-dependent manner. The compound's mechanism involves attenuating activation of GluN2B-NMDAR and a decrease in calpain-mediated STEP cleavage, leading to the subsequent attenuation of p38 MAPK activation. This research suggests potential therapeutic applications for brain disorders such as ischemic stroke (Jang et al., 2014).
Chemical Analysis and Synthesis
Another aspect of this compound research involves its chemical analysis and synthesis. Meskó et al. (1990) conducted configurational analysis of various isomers related to this compound. They synthesized 16-methyl analogues and characterized them using NMR spectroscopy, contributing to the understanding of its stereochemistry and structural properties (Meskó et al., 1990).
Enzymatic Synthesis and Biological Activity
Research has also delved into the enzymatic synthesis of fatty acids related to this compound. Zalkin et al. (1963) explored the enzymatic synthesis of cyclopropane fatty acids catalyzed by bacterial extracts, providing insights into the biological activities and synthesis mechanisms of compounds structurally similar to this compound (Zalkin et al., 1963).
Molecular and Structural Studies
Studies like those by Dionne et al. (1994) have provided detailed nuclear magnetic resonance (NMR) assignments and stereochemical analyses of compounds structurally related to this compound. Such research aids in understanding the molecular structure and stereochemistry of these complex molecules, which is crucial for their potential application in various fields (Dionne et al., 1994).
Eigenschaften
Molekularformel |
C19H40O |
|---|---|
Molekulargewicht |
284.5 g/mol |
IUPAC-Name |
16-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h19-20H,3-18H2,1-2H3 |
InChI-Schlüssel |
OZIRXBOVLMZHDU-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCCCCCCCCCCO |
Kanonische SMILES |
CCC(C)CCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)









![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)


